molecular formula C14H12N2O3S2 B11200392 N-benzyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-benzyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11200392
M. Wt: 320.4 g/mol
InChI Key: RZKADSNYRQJAPZ-UHFFFAOYSA-N
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Description

N-benzyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the sulfonamide group. The oxazole ring is subsequently formed through cyclization reactions. Key reagents used in these steps include benzyl halides, sulfonyl chlorides, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

N-benzyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the oxazole and thiophene rings can interact with various biological receptors. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups and rings, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12N2O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-benzyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C14H12N2O3S2/c17-21(18,16-10-11-4-2-1-3-5-11)14-7-6-13(20-14)12-8-9-15-19-12/h1-9,16H,10H2

InChI Key

RZKADSNYRQJAPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)C3=CC=NO3

Origin of Product

United States

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